molecular formula C20H15FN2O2 B4746305 4-benzamido-N-(2-fluorophenyl)benzamide

4-benzamido-N-(2-fluorophenyl)benzamide

Cat. No.: B4746305
M. Wt: 334.3 g/mol
InChI Key: CVFLYIHNQZBTCX-UHFFFAOYSA-N
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Description

4-Benzamido-N-(2-fluorophenyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a benzamido group at the 4-position and a 2-fluorophenyl moiety at the N-amide position. Fluorinated benzamides are prominent in medicinal chemistry due to their enhanced metabolic stability, bioavailability, and ability to engage in directional hydrogen bonding and halogen interactions, which influence crystal packing and biological activity .

The 2-fluorophenyl group in such compounds is critical for modulating electronic effects and steric interactions, often enhancing binding affinity to target proteins, such as metabotropic glutamate receptors (mGlu) .

Properties

IUPAC Name

4-benzamido-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2/c21-17-8-4-5-9-18(17)23-20(25)15-10-12-16(13-11-15)22-19(24)14-6-2-1-3-7-14/h1-13H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFLYIHNQZBTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzamido-N-(2-fluorophenyl)benzamide typically involves the condensation of 4-aminobenzamide with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid-supported catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-benzamido-N-(2-fluorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-benzamido-N-(2-fluorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-benzamido-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of the fluorophenyl group enhances the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-benzamido-N-(2-fluorophenyl)benzamide with structurally and functionally related fluorinated benzamides, based on crystallographic data, pharmacological activity, and substituent effects:

Compound Name Substituents (Position) Molecular Weight (g/mol) Pharmacological Activity/Structural Features Key References
4-Butoxy-N-(2-fluorophenyl)benzamide Butoxy (4), 2-fluorophenyl (N-amide) 317.35 Non-MPEP site positive allosteric modulator (PAM) of mGlu5 receptors; optimized for CNS penetration .
4-Cyano-N-(2-fluorophenyl)benzamide Cyano (4), 2-fluorophenyl (N-amide) 254.24 High electronegativity of cyano group enhances dipole interactions; used in QSPR modeling .
3-Chloro-N-(2-fluorophenyl)benzamide Chloro (3), 2-fluorophenyl (N-amide) 263.68 Polymorphs (IA/IB) exhibit distinct C-H···π and halogen interactions; Form IA has 9.5% H···I contribution .
4-Chloro-N-(2-fluorophenyl)-2-hydroxybenzamide Chloro (4), hydroxy (2), 2-fluorophenyl (N-amide) 265.67 Hydroxy group facilitates intramolecular hydrogen bonding; potential for antimicrobial activity .
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide Fluoro (4), thienylidene (N-amide) 343.40 Planar thienylidene moiety stabilizes crystal lattice via π-stacking; disordered residues in crystal structure .
N-(2,4-Difluorophenyl)-2-fluorobenzamide 2,4-Difluorophenyl (N-amide), fluoro (2) 250.20 Isomeric fluorination alters hydrogen-bonding networks; Fo24 isomer shows stronger molecular stacking than Fo23 .

Crystallographic and Intermolecular Interaction Trends

  • Halogen Bonding: Chloro and fluoro substituents participate in C-X···π (X = F, Cl) interactions, influencing crystal packing. For instance, 3-chloro-N-(2-fluorophenyl)benzamide polymorphs exhibit varying contributions of C-H···π (20.7–25.8%) and halogen interactions .
  • π-π Stacking: Thienylidene and benzamido groups promote stacking, as observed in 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide .
  • Hydrogen Bonding: Amide N-H groups form robust hydrogen bonds with carbonyl acceptors, a common feature in fluorinated benzamides like N-(2,4-difluorophenyl)-2-fluorobenzamide .

Pharmacological Profiles

  • mGlu5 Receptor Modulation: Fluorophenyl-substituted benzamides, such as 4-butoxy-N-(2-fluorophenyl)benzamide, show allosteric modulation without MPEP-site competition, enabling novel therapeutic pathways for neurological disorders .
  • Antimicrobial Potential: Hydroxy and chloro substituents in 4-chloro-N-(2-fluorophenyl)-2-hydroxybenzamide correlate with activity against bacterial targets, though specific data are pending .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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